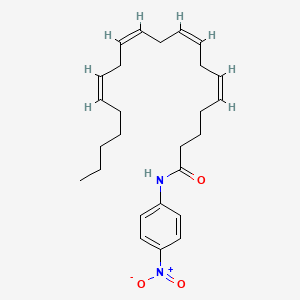

Arachidonoyl p-Nitroaniline

Description

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMVYDNBOIVHBO-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Arachidonoyl p-Nitroaniline: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl p-Nitroaniline (ApNA) is a synthetic chromogenic substrate extensively utilized in biochemical assays to measure the activity of Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by catalyzing the hydrolysis of fatty acid amides, including the endogenous cannabinoid anandamide. The enzymatic action of FAAH on ApNA results in the liberation of a yellow-colored product, p-nitroaniline, which can be quantified spectrophotometrically. This property makes ApNA an invaluable tool for high-throughput screening of FAAH inhibitors and for studying the enzyme's kinetics and substrate specificity.

Chemical and Physical Properties

Arachidonoyl p-Nitroaniline is a fatty acid amide composed of arachidonic acid linked to a p-nitroaniline molecule. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-(4-nitrophenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide |

| Synonyms | ApNA |

| CAS Number | 119520-58-0 |

| Molecular Formula | C₂₆H₃₆N₂O₃ |

| Molecular Weight | 424.6 g/mol |

| Appearance | Typically a solution in a solvent like methyl acetate |

| Solubility | Soluble in DMF (50 mg/ml), DMSO (50 mg/ml), and Ethanol (50 mg/ml). Sparingly soluble in a DMSO:PBS (pH 7.2) (1:4) solution (1 mg/ml). |

| Extinction Coefficient (ε) of p-nitroaniline | 13,500 M⁻¹cm⁻¹ at 382 nm[1] |

| Storage | Store at -20°C for long-term stability (≥ 2 years). |

Principle of FAAH Activity Assay

The utility of Arachidonoyl p-Nitroaniline in FAAH activity assays is based on a straightforward colorimetric reaction. FAAH recognizes and hydrolyzes the amide bond in ApNA, releasing arachidonic acid and p-nitroaniline. While ApNA itself is colorless, the product p-nitroaniline has a distinct yellow color with a maximum absorbance at approximately 382 nm.[1] The rate of p-nitroaniline formation is directly proportional to the FAAH activity, allowing for a quantitative measurement of the enzyme's catalytic efficiency.

Experimental Protocols

FAAH Activity Assay using Arachidonoyl p-Nitroaniline

This protocol outlines a standard procedure for measuring FAAH activity in a 96-well plate format, suitable for purified enzyme preparations or cell/tissue lysates.

Materials:

-

Recombinant or purified FAAH enzyme

-

Arachidonoyl p-Nitroaniline (ApNA) stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

96-well clear, flat-bottom microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagents:

-

Dilute the FAAH enzyme to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare a working solution of ApNA by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in the specified order:

-

Assay Buffer to bring the final volume to 200 µL.

-

FAAH enzyme solution.

-

-

Include control wells:

-

No-enzyme control: Add Assay Buffer instead of the enzyme solution.

-

Substrate blank: Contains only the Assay Buffer and ApNA.

-

-

-

Initiate the Reaction:

-

Start the enzymatic reaction by adding the ApNA working solution to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Measurement:

-

Measure the absorbance of each well at 382 nm using a microplate spectrophotometer.

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control and substrate blank from the absorbance of the sample wells.

-

Calculate the concentration of p-nitroaniline produced using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (13,500 M⁻¹cm⁻¹), b is the path length of the cuvette (or well), and c is the concentration.

-

Express FAAH activity as the rate of p-nitroaniline formation (e.g., nmol/min/mg of protein).

-

FAAH Inhibitor Screening Assay

This protocol is designed for screening potential FAAH inhibitors using ApNA.

Materials:

-

Same as for the FAAH activity assay.

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor (e.g., a known FAAH inhibitor like URB597).

Procedure:

-

Prepare Reagents:

-

Prepare FAAH enzyme and ApNA solutions as described in the activity assay protocol.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add:

-

Assay Buffer.

-

Test compound dilution or positive control.

-

FAAH enzyme solution.

-

-

Include control wells:

-

100% activity control: Contains enzyme and vehicle (e.g., DMSO) but no inhibitor.

-

No-enzyme control.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

-

-

Initiate and Monitor the Reaction:

-

Initiate the reaction by adding the ApNA working solution.

-

Incubate and measure the absorbance as described in the activity assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of FAAH activity).

-

Quantitative Data

The following table summarizes the kinetic parameters for the hydrolysis of Arachidonoyl p-Nitroaniline by rat FAAH, as reported in the literature.

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Arachidonoyl p-Nitroaniline | 14 ± 2 | 1.8 ± 0.1 | 128,571 | Patricelli & Cravatt, 2001 |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., enzyme source, buffer composition, temperature).

Visualizations

FAAH Signaling Pathway

The diagram below illustrates the role of FAAH in the endocannabinoid signaling pathway.

Experimental Workflow for FAAH Activity Assay

The following diagram outlines the workflow for a typical FAAH activity assay using Arachidonoyl p-Nitroaniline.

Experimental Workflow for FAAH Inhibitor Screening

This diagram illustrates the process of screening for FAAH inhibitors.

References

Arachidonoyl p-Nitroaniline: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl p-nitroaniline (ApNA) is a synthetic chromogenic substrate pivotal in the study of the endocannabinoid system. Its primary application lies in the sensitive and continuous colorimetric assay of Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) and other related fatty acid amides. Understanding the chemical properties of ApNA and the methodologies for its use is crucial for researchers investigating the endocannabinoid system and developing therapeutic agents targeting FAAH for various neurological and inflammatory disorders. This guide provides an in-depth overview of the core chemical properties of ApNA, detailed experimental protocols for its use in FAAH activity and inhibition assays, and a visualization of its role within the broader context of endocannabinoid signaling pathways.

Core Chemical Properties

A thorough understanding of the physicochemical properties of Arachidonoyl p-Nitroaniline and its hydrolysis product, p-nitroaniline, is essential for accurate and reproducible experimental design.

Arachidonoyl p-Nitroaniline (ApNA)

| Property | Value | Reference |

| Synonyms | N-(4-nitrophenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide | |

| Molecular Formula | C₂₆H₃₆N₂O₃ | |

| Molecular Weight | 424.6 g/mol | |

| Appearance | Yellow solid | |

| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. | |

| Storage | Store at -20°C for long-term stability. |

p-Nitroaniline

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Appearance | Bright yellow crystalline powder | [1] |

| Solubility in Water | 0.8 mg/mL at 18.5°C | [1] |

| Melting Point | 146-149°C | [1] |

| Boiling Point | 332°C | [1] |

| Molar Extinction Coefficient (ε) | 13,500 M⁻¹cm⁻¹ at 382 nm |

Role in Enzymatic Assays

Arachidonoyl p-Nitroaniline is a specific substrate for Fatty Acid Amide Hydrolase (FAAH) and is not hydrolyzed by N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).

Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of N-acylethanolamines (NAEs), including the endocannabinoid anandamide.[2] The hydrolysis of ApNA by FAAH releases arachidonic acid and the chromogenic compound p-nitroaniline. The rate of p-nitroaniline formation, which can be monitored spectrophotometrically, is directly proportional to the FAAH activity.

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD)

NAPE-PLD is a zinc metalloenzyme responsible for the biosynthesis of NAEs from N-acyl-phosphatidylethanolamines (NAPEs).[3] It is important to note that ApNA is not a substrate for NAPE-PLD. Assays for NAPE-PLD activity typically utilize NAPE substrates and detect the formation of the corresponding NAEs through methods like chromatography and mass spectrometry.

Experimental Protocols

FAAH Activity Assay using Arachidonoyl p-Nitroaniline (Colorimetric)

This protocol outlines a continuous colorimetric assay to determine FAAH activity.

Materials:

-

Recombinant or purified FAAH enzyme

-

Arachidonoyl p-Nitroaniline (ApNA) stock solution (in DMSO or ethanol)

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 382 nm

Procedure:

-

Prepare Reagents:

-

Dilute the FAAH enzyme to the desired concentration in cold Assay Buffer.

-

Prepare a working solution of ApNA in Assay Buffer. The final concentration in the assay will typically be in the low micromolar range.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the desired volume of diluted FAAH enzyme solution.

-

Include control wells containing Assay Buffer without the enzyme to measure the background rate of non-enzymatic ApNA hydrolysis.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the ApNA working solution to each well.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in absorbance at 382 nm in a kinetic mode at 37°C for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (V) from the linear portion of the absorbance versus time plot using the Beer-Lambert law: V (mol/min) = (ΔAbs/Δt) * (1/ε) * V_total where ΔAbs/Δt is the change in absorbance per minute, ε is the molar extinction coefficient of p-nitroaniline (13,500 M⁻¹cm⁻¹), and V_total is the total reaction volume.

-

FAAH Inhibition Assay using Arachidonoyl p-Nitroaniline

This protocol is designed to screen for and characterize inhibitors of FAAH.

Materials:

-

All materials from the FAAH Activity Assay protocol

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of the inhibitor compounds in Assay Buffer.

-

-

Assay Reaction:

-

To the wells of a 96-well plate, add the inhibitor dilutions.

-

Include control wells with solvent only (vehicle control) to determine 100% FAAH activity.

-

Add the diluted FAAH enzyme solution to all wells.

-

Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes) to allow for binding.

-

Initiate the reaction by adding the ApNA working solution.

-

-

Data Acquisition and Analysis:

-

Follow the same data acquisition and analysis steps as in the FAAH Activity Assay.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways and experimental procedures is crucial for a comprehensive understanding.

Caption: Endocannabinoid signaling pathway involving anandamide synthesis by NAPE-PLD and degradation by FAAH.

References

Arachidonoyl p-Nitroaniline: A Technical Guide to its Mechanism of Action and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl p-Nitroaniline (Aa-pNA) is a synthetic molecule that serves as a valuable tool for researchers studying the endocannabinoid system. Specifically, it is a chromogenic substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH), a key regulator of endogenous cannabinoid signaling. This technical guide provides an in-depth overview of the mechanism of action of Aa-pNA, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Core Mechanism of Action: A Chromogenic Substrate for FAAH

The primary mechanism of action of Arachidonoyl p-Nitroaniline lies in its role as a substrate for Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is a serine hydrolase responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs), the most prominent of which is anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous cannabinoid.[3][4]

The enzymatic reaction involves the hydrolysis of the amide bond in Aa-pNA by FAAH. This cleavage releases two products: arachidonic acid and p-nitroaniline.[1] While arachidonic acid is a biologically active fatty acid, the utility of Aa-pNA in enzymatic assays stems from the chromogenic properties of the second product, p-nitroaniline. p-Nitroaniline is a yellow-colored compound that exhibits a strong absorbance in the visible spectrum, typically measured between 382 and 410 nm.[1] The rate of p-nitroaniline formation is directly proportional to the activity of the FAAH enzyme. This allows for a continuous and convenient spectrophotometric assay to measure FAAH activity in vitro.[1]

The general principle of the assay is the enzymatic cleavage of the bond linking the arachidonoyl group to p-nitroaniline. The reaction can be summarized as follows:

Arachidonoyl p-Nitroaniline (colorless) + H₂O --(FAAH)--> Arachidonic Acid + p-Nitroaniline (yellow)

By monitoring the increase in absorbance at the appropriate wavelength over time, the rate of the enzymatic reaction and thus the FAAH activity can be determined.

Signaling Pathways

Arachidonoyl p-Nitroaniline is not known to have direct signaling properties itself. Its utility lies in its ability to probe the activity of FAAH, which is a critical node in the endocannabinoid signaling pathway. FAAH terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[4] Anandamide, along with another major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), acts as a retrograde messenger, binding to and activating cannabinoid receptors, primarily CB1 and CB2.[4][5]

The activation of cannabinoid receptors by anandamide initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[5] These signaling events ultimately influence neurotransmitter release, synaptic plasticity, and a wide range of physiological processes, including pain perception, mood, and appetite.

By using Aa-pNA to measure FAAH activity, researchers can indirectly study the regulation of anandamide signaling. For instance, screening for FAAH inhibitors using the Aa-pNA assay can identify compounds that enhance and prolong the effects of anandamide.

Specificity of Arachidonoyl p-Nitroaniline

While Aa-pNA is a well-established substrate for FAAH, it is important to consider its potential interaction with other enzymes involved in lipid metabolism. One such enzyme is N-acylethanolamine-hydrolyzing acid amidase (NAAA), which also hydrolyzes NAEs. However, NAAA exhibits a distinct substrate preference compared to FAAH. NAAA preferentially hydrolyzes saturated and monounsaturated NAEs, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), and has a significantly lower affinity for polyunsaturated NAEs like anandamide.[6][7] Given that Aa-pNA contains the same arachidonoyl acyl chain as anandamide, it is highly probable that Aa-pNA is a poor substrate for NAAA. This suggests that in most biological systems, the hydrolysis of Aa-pNA can be primarily attributed to FAAH activity, making it a relatively specific tool for studying this enzyme.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of Arachidonoyl p-Nitroaniline with Fatty Acid Amide Hydrolase. It is important to note that kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions.

| Enzyme Source | Substrate | Km (µM) | Vmax or kcat | kcat/Km (M-1s-1) | Reference |

| Dictyostelium discoideum (recombinant His-FAAH) | Arachidonoyl p-Nitroaniline | 18.2 ± 2.1 | 1.12 ± 0.04 µmol/min/mg | 3.4 x 103 | [8] |

Experimental Protocols

In Vitro FAAH Activity Assay using Arachidonoyl p-Nitroaniline

This protocol describes a colorimetric assay to measure the activity of FAAH in a 96-well plate format.

Materials:

-

Recombinant or purified FAAH enzyme

-

Arachidonoyl p-Nitroaniline (Aa-pNA) stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

-

DMSO (for vehicle control)

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of Aa-pNA by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Note: The optimal substrate concentration should be determined empirically and should ideally be around the Km value for the enzyme.

-

Dilute the FAAH enzyme in cold Assay Buffer to a concentration that will result in a linear rate of product formation over the desired time course. The optimal enzyme concentration should be determined empirically.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Sample Wells: X µL of diluted FAAH enzyme + Y µL of Assay Buffer

-

Vehicle Control Wells: X µL of diluted FAAH enzyme + Y µL of Assay Buffer containing the same percentage of DMSO as the substrate solution.

-

Substrate Blank Wells: (X+Y) µL of Assay Buffer (no enzyme)

-

-

The total volume in each well should be the same. For example, for a final volume of 200 µL, you could use 20 µL of enzyme/buffer and 160 µL of buffer.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the assay temperature.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding Z µL of the Aa-pNA working solution to each well (except the substrate blank). For a final volume of 200 µL, if you added 180 µL of enzyme/buffer, you would add 20 µL of a 10x concentrated substrate solution.

-

Mix the contents of the wells gently, for example, by using a plate shaker for a few seconds.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader.

-

Take readings at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes. Ensure that the reaction rate is linear during the measurement period.

-

-

Data Analysis:

-

For each well, calculate the rate of the reaction (change in absorbance per unit time, ΔA/min) from the linear portion of the absorbance vs. time plot.

-

Subtract the rate of the substrate blank (non-enzymatic hydrolysis of Aa-pNA) from the rates of the sample and vehicle control wells.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 9,600 M-1cm-1), c is the concentration, and l is the path length of the light in the well. The path length needs to be determined for the specific microplate and volume used.

-

Express the FAAH activity as nmol of p-nitroaniline produced per minute per mg of protein.

-

Experimental Workflow Visualization

Considerations and Troubleshooting

-

Substrate Solubility: Aa-pNA is a lipophilic molecule and may have limited solubility in aqueous buffers. Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve the substrate is low (typically <1%) and does not affect enzyme activity.

-

Non-enzymatic Hydrolysis: Some spontaneous hydrolysis of Aa-pNA may occur. It is crucial to include a substrate blank (without enzyme) to measure and correct for this non-enzymatic rate.

-

Linearity of the Reaction: Ensure that the reaction rate is linear over the measurement period. If the rate decreases over time, it may indicate substrate depletion or enzyme instability. In such cases, use a lower enzyme concentration or a shorter measurement time.

-

Interference from p-Nitroaniline: At very high concentrations, the product p-nitroaniline could potentially inhibit the enzyme. However, under typical assay conditions where product accumulation is low, this is unlikely to be a significant issue.

-

Light Sensitivity: p-Nitroaniline can be sensitive to light. It is good practice to protect the assay plate from direct light as much as possible.

Conclusion

Arachidonoyl p-Nitroaniline is a valuable and widely used tool for the in vitro measurement of Fatty Acid Amide Hydrolase activity. Its mechanism of action as a chromogenic substrate provides a straightforward and continuous assay that is amenable to high-throughput screening. By understanding the underlying principles of the endocannabinoid signaling pathway and the specifics of the enzymatic assay, researchers can effectively utilize Aa-pNA to investigate the role of FAAH in health and disease and to discover novel therapeutic agents targeting this important enzyme.

References

- 1. dial.uclouvain.be [dial.uclouvain.be]

- 2. N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. The N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis of Arachidonoyl p-Nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arachidonoyl p-nitroaniline (ApNA) is a chromogenic substrate widely utilized in biochemical assays to measure the activity of fatty acid amide hydrolase (FAAH), an enzyme of significant interest in drug discovery for pain, inflammation, and neurological disorders. The enzymatic hydrolysis of the amide bond in ApNA by FAAH releases p-nitroaniline, a yellow-colored compound that can be readily quantified by spectrophotometry. This technical guide provides a comprehensive overview of the chemical synthesis of Arachidonoyl p-Nitroaniline, including a detailed experimental protocol, relevant chemical data, and a conceptual workflow.

Chemical and Physical Data

A summary of the key quantitative data for the reactants and the final product is presented in Table 1. This information is essential for calculating molar equivalents, theoretical yields, and for the characterization of the synthesized compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Solubility |

| Arachidonic Acid | C₂₀H₃₂O₂ | 304.47 | Colorless to pale yellow oil | Soluble in ethanol, DMSO, DMF |

| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 | Colorless fuming liquid | Reacts with water and alcohols |

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Yellow crystalline solid | Soluble in ethanol, ether; slightly soluble in water |

| Triethylamine | C₆H₁₅N | 101.19 | Colorless liquid | Soluble in water, ethanol, ether |

| Dichloromethane | CH₂Cl₂ | 84.93 | Colorless volatile liquid | Immiscible with water |

| Arachidonoyl p-Nitroaniline | C₂₆H₃₆N₂O₃ | 424.58 | Yellow solid | Soluble in DMSO, DMF, ethanol |

Synthetic Pathway

The synthesis of Arachidonoyl p-Nitroaniline is typically achieved through a two-step process. The first step involves the activation of the carboxylic acid group of arachidonic acid to form a more reactive species, arachidonoyl chloride. This is commonly accomplished using a chlorinating agent such as oxalyl chloride or thionyl chloride. The second step is the nucleophilic acyl substitution reaction where the activated arachidonoyl chloride reacts with the amino group of p-nitroaniline to form the desired amide bond. A non-nucleophilic base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.

Arachidonoyl p-Nitroaniline: A Technical Guide for FAAH Substrate Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates AEA's signaling, which plays a crucial role in regulating pain, inflammation, mood, and other physiological processes. Inhibition of FAAH has emerged as a promising therapeutic strategy for various conditions by augmenting endogenous anandamide levels. To facilitate the discovery and characterization of FAAH inhibitors, reliable and efficient enzymatic assays are essential. Arachidonoyl p-nitroaniline (ApNA) is a chromogenic substrate that enables the colorimetric measurement of FAAH activity, offering a convenient alternative to fluorometric and radiometric assays. Upon hydrolysis by FAAH, ApNA releases the yellow product p-nitroaniline, the absorbance of which can be continuously monitored spectrophotometrically. This technical guide provides an in-depth overview of ApNA as a FAAH substrate, including its biochemical properties, detailed experimental protocols, and comparative data for FAAH inhibitors.

Biochemical Properties of Arachidonoyl p-Nitroaniline (ApNA)

Arachidonoyl p-nitroaniline is a synthetic amide that mimics the structure of the natural FAAH substrate, anandamide. The arachidonoyl moiety provides the necessary structural features for recognition and binding to the active site of FAAH. The key feature of ApNA is the p-nitroaniline group, which, when cleaved from the arachidonoyl backbone by FAAH's catalytic activity, produces a distinct color change. The liberated p-nitroaniline has a maximum absorbance at approximately 382-410 nm, allowing for direct and continuous monitoring of enzyme activity.

FAAH Signaling Pathway

FAAH is a key regulator of the endocannabinoid signaling pathway. The enzyme is an integral membrane protein that terminates the signaling of anandamide and other fatty acid amides.

Experimental Protocols

A detailed, standardized protocol for a colorimetric FAAH assay using ApNA is not widely available in the peer-reviewed literature. The following protocol is a generalized procedure based on common practices for spectrophotometric enzyme assays and should be optimized for specific experimental conditions.

Preparation of Reagents

-

FAAH Enzyme: Recombinant human or rat FAAH can be used. The enzyme should be stored at -80°C and diluted to the desired concentration in assay buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.

-

Assay Buffer: A common buffer for FAAH activity assays is Tris-HCl (e.g., 50 mM, pH 7.4-9.0) containing a detergent such as 0.1% (w/v) Triton X-100 or 0.05% (w/v) BSA to maintain enzyme stability and solubility of the substrate.

-

Arachidonoyl p-Nitroaniline (ApNA) Stock Solution: Prepare a stock solution of ApNA (e.g., 10-20 mM) in a suitable organic solvent such as DMSO or ethanol. Store the stock solution at -20°C or -80°C.

-

Test Compounds (Inhibitors): Dissolve test compounds in DMSO to prepare stock solutions. Further dilutions should be made in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid effects on enzyme activity.

Colorimetric FAAH Activity Assay Protocol

-

Assay Plate Preparation: Perform the assay in a 96-well clear flat-bottom microplate.

-

Reagent Addition:

-

Add assay buffer to each well.

-

Add the test compound (inhibitor) or vehicle (DMSO) to the appropriate wells.

-

Add the diluted FAAH enzyme solution to all wells except for the substrate blank.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the ApNA substrate solution to all wells. The final concentration of ApNA should be optimized and is typically around its Km value.

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at the wavelength of maximum absorbance for p-nitroaniline (around 382-410 nm) using a microplate reader at 37°C. Record measurements kinetically over a period of 15-30 minutes.

-

Data Analysis:

-

Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Subtract the rate of the substrate blank (no enzyme) from all other readings.

-

To determine the IC50 value of an inhibitor, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

-

Experimental Workflow for FAAH Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against FAAH using a colorimetric assay with ApNA.

Quantitative Data

Kinetic Parameters of FAAH with Arachidonoyl p-Nitroaniline

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| Dictyostelium discoideum HIS-FAAH | Arachidonoyl p-Nitroaniline (ApNA) | 35.7 ± 4.2 | 1.8 ± 0.06 |

Table 1: Kinetic parameters of HIS-FAAH from Dictyostelium discoideum with ApNA. Data from a single study and may not be representative of all experimental conditions.[1]

IC50 Values of FAAH Inhibitors

Determining the half-maximal inhibitory concentration (IC50) is crucial for characterizing the potency of FAAH inhibitors. While the primary focus of this guide is on the ApNA substrate, specific IC50 values for well-known FAAH inhibitors determined using a colorimetric ApNA-based assay are not widely reported in the literature. The following table provides IC50 values for common FAAH inhibitors; however, it is critical to note that these values were determined using other assay formats (e.g., fluorometric or radiometric) and are provided for comparative context.

| Inhibitor | Enzyme Source | Assay Substrate | IC50 (nM) |

| URB597 | Rat Brain | Anandamide | ~5 |

| URB597 | Human Liver | Anandamide | ~3 |

| PF-3845 | Human FAAH-1 | Not Specified | 18 |

Table 2: IC50 values for common FAAH inhibitors determined using non-ApNA based assays. These values should be used as a reference and may differ from those obtained with an ApNA-based assay.

Conclusion

Arachidonoyl p-nitroaniline serves as a valuable tool for researchers studying FAAH, providing a straightforward colorimetric method for assessing enzyme activity and screening for inhibitors. While detailed protocols and comprehensive kinetic data for mammalian FAAH with ApNA are not extensively documented in the public domain, the information and generalized protocols provided in this guide offer a solid foundation for developing and implementing ApNA-based FAAH assays. Further research to establish and publish standardized protocols and comparative quantitative data using ApNA will be beneficial for the scientific community, particularly in the fields of drug discovery and development targeting the endocannabinoid system. The diagrams and structured data presented herein are intended to facilitate a deeper understanding and practical application of ApNA in FAAH research.

References

The Discovery and Application of Arachidonoyl p-Nitroaniline for High-Throughput Enzyme Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of selective and reliable substrates has been a cornerstone in the advancement of enzymology and drug discovery. Arachidonoyl p-nitroaniline (ApNA) has emerged as a significant tool for the continuous colorimetric assay of Fatty Acid Amide Hydrolase (FAAH), an enzyme of considerable therapeutic interest. This technical guide provides an in-depth overview of ApNA, its application in enzyme assays, detailed experimental protocols, and its role in understanding the broader context of endocannabinoid signaling.

Arachidonoyl p-nitroaniline is a synthetic substrate designed to mimic the endogenous FAAH substrate, anandamide (B1667382). The ingenuity of its design lies in the attachment of a p-nitroaniline group to the carboxyl end of arachidonic acid. Upon hydrolysis by FAAH, the chromogenic product p-nitroaniline is released.[1] This yellow-colored compound has a distinct absorbance maximum, allowing for the real-time spectrophotometric monitoring of enzyme activity.[1][2] The simplicity and convenience of this colorimetric assay have made ApNA a valuable tool for high-throughput screening of FAAH inhibitors.[3]

Core Enzymes and Signaling Pathways

Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that plays a crucial role in the degradation of fatty acid amides, a class of endogenous signaling lipids.[4][5] The most well-characterized substrate of FAAH is anandamide, an endocannabinoid that modulates pain, inflammation, and mood.[3] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[3] Inhibition of FAAH leads to elevated levels of anandamide and other bioactive fatty acid amides, a therapeutic strategy being explored for pain management and other neurological disorders.

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)

While ApNA is primarily a substrate for FAAH, it is important to consider other enzymes involved in the metabolism of N-acylethanolamines. N-acylethanolamine-hydrolyzing acid amidase (NAAA) is another key enzyme in this pathway, though it exhibits a substrate preference for palmitoylethanolamide (B50096) (PEA) over anandamide. NAAA activity is optimal at an acidic pH and it is localized in lysosomes. The distinct substrate preferences and subcellular localizations of FAAH and NAAA suggest they play different roles in the regulation of N-acylethanolamine signaling.

Signaling Pathways

The signaling pathways of FAAH and NAAA are integral to the endocannabinoid system. FAAH, by controlling anandamide levels, indirectly influences the activation of cannabinoid receptors (CB1 and CB2). NAAA, on the other hand, primarily regulates the levels of PEA, which is an agonist of the peroxisome proliferator-activated receptor alpha (PPARα). The interplay between these enzymes and their respective signaling pathways is a complex area of research with significant therapeutic implications.

Quantitative Data

The kinetic parameters of FAAH can be determined using ApNA as a substrate. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the affinity of the enzyme for the substrate. The catalytic rate constant (kcat) represents the turnover number of the enzyme. The following tables summarize the kinetic constants for the hydrolysis of various p-nitroanilide substrates by rat FAAH and a comparative overview of kinetic parameters for ApNA with FAAH from different sources.

| Substrate (p-Nitroanilide) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Hexanoyl (C6:0) | >500 | - | - |

| Heptanoyl (C7:0) | 200 ± 40 | 0.04 ± 0.01 | 200 |

| Octanoyl (C8:0) | 60 ± 10 | 0.10 ± 0.01 | 1,700 |

| Nonanoyl (C9:0) | 20 ± 3 | 0.25 ± 0.02 | 12,500 |

| Decanoyl (C10:0) | 10 ± 2 | 0.40 ± 0.03 | 40,000 |

| Dodecanoyl (C12:0) | 5 ± 1 | 0.60 ± 0.05 | 120,000 |

| Myristoyl (C14:0) | 4 ± 1 | 0.70 ± 0.06 | 175,000 |

| Palmitoyl (C16:0) | 4 ± 1 | 0.75 ± 0.07 | 187,500 |

| Stearoyl (C18:0) | 5 ± 1 | 0.80 ± 0.08 | 160,000 |

| Arachidonoyl (C20:4) | 7 ± 2 | 0.90 ± 0.10 | 128,571 |

| Data obtained from studies with recombinant rat FAAH.[6] |

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M-1s-1) |

| Recombinant Rat FAAH | Arachidonoyl p-Nitroaniline | 7 ± 2 | - | 128,571 |

| Recombinant Dictyostelium HIS-FAAH | Arachidonoyl p-Nitroaniline | 23.4 ± 4.2 | 1.8 ± 0.1 | 1.3 x 103 |

| Note: Vmax and kcat values are dependent on enzyme concentration and purity, and direct comparison should be made with caution.[7] |

Experimental Protocols

FAAH Activity Assay using Arachidonoyl p-Nitroaniline

This protocol outlines a continuous spectrophotometric assay for measuring FAAH activity using ApNA as a substrate.

Materials:

-

Recombinant or purified FAAH enzyme

-

Arachidonoyl p-nitroaniline (ApNA) stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 382 nm[1]

Procedure:

-

Prepare Reagents:

-

Dilute the FAAH enzyme to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/µL range.

-

Prepare a working solution of ApNA by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). It is recommended to test a range of substrate concentrations to determine the Km.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add the desired volume of diluted FAAH enzyme.

-

Include control wells:

-

No-enzyme control: Add Assay Buffer instead of the enzyme solution to measure background substrate hydrolysis.

-

No-substrate control: Add the enzyme solution but use Assay Buffer instead of the ApNA working solution to measure any background absorbance from the enzyme preparation.

-

-

-

Initiate the Reaction:

-

Initiate the enzymatic reaction by adding the ApNA working solution to each well.

-

The final volume in each well should be consistent (e.g., 200 µL).

-

-

Data Acquisition:

-

Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

-

Measure the increase in absorbance at 382 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

Calculate the rate of p-nitroaniline formation using the molar extinction coefficient of p-nitroaniline (ε = 13,500 M-1cm-1 at 382 nm).[1]

-

The specific activity of the enzyme can be expressed as nmol of p-nitroaniline produced per minute per mg of protein.

-

For inhibitor screening, the percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

-

Conclusion

Arachidonoyl p-nitroaniline has proven to be a robust and convenient substrate for the colorimetric assay of FAAH activity. Its discovery and application have significantly contributed to the study of this important enzyme and the broader endocannabinoid system. The straightforward nature of the assay makes it particularly well-suited for high-throughput screening of potential FAAH inhibitors, thus accelerating the drug discovery process for a range of therapeutic areas, including pain, inflammation, and anxiety. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize ApNA in their own investigations, fostering further advancements in our understanding of fatty acid amide signaling.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical and mutagenic investigations of fatty acid amide hydrolase: evidence for a family of serine hydrolases with distinct catalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization and manipulation of the acyl chain selectivity of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Arachidonoyl p-Nitroaniline in Endocannabinoid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a plethora of physiological processes, making it a significant target for therapeutic intervention. A key enzyme within this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (B1667382). The study of FAAH activity and the screening for its inhibitors are paramount in the development of novel therapeutics. Arachidonoyl p-Nitroaniline (ApN) has emerged as a valuable tool in this endeavor. This technical guide provides an in-depth overview of the role of ApN in endocannabinoid research, detailing its mechanism of action as a chromogenic substrate for FAAH, comprehensive experimental protocols for its use in enzyme activity and inhibition assays, and a compilation of relevant quantitative data. Furthermore, this guide presents visual representations of the endocannabinoid signaling pathway and experimental workflows to facilitate a deeper understanding of the methodologies and their biological context.

Introduction to the Endocannabinoid System and FAAH

The endocannabinoid system is a complex lipid signaling network that includes endocannabinoids (such as anandamide and 2-arachidonoylglycerol), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for endocannabinoid synthesis and degradation.[1][2] FAAH is a membrane-associated enzyme that plays a critical role in terminating anandamide signaling by hydrolyzing it into arachidonic acid and ethanolamine.[3] Inhibition of FAAH leads to elevated anandamide levels, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychotropic side effects associated with direct CB1 receptor agonists.[4] This makes FAAH a compelling therapeutic target for a variety of disorders.

Arachidonoyl p-Nitroaniline (ApN) as a Tool for FAAH Research

Arachidonoyl p-Nitroaniline (ApN) is a synthetic substrate designed for the colorimetric measurement of FAAH activity. The molecule consists of an arachidonoyl group, which is recognized by the FAAH active site, linked to a p-nitroaniline moiety.

Mechanism of Action

The enzymatic activity of FAAH cleaves the amide bond in ApN, releasing arachidonic acid and the chromogenic compound p-nitroaniline. While ApN itself is largely colorless, p-nitroaniline has a distinct yellow color that can be quantified by measuring its absorbance of light in the 380-410 nm range.[1] The rate of p-nitroaniline release is directly proportional to the FAAH activity, providing a simple and continuous method for monitoring the enzyme's function.

Quantitative Data

The following tables summarize key quantitative parameters related to the use of ApN and other substrates in FAAH assays.

Kinetic Parameters of FAAH with Arachidonoyl p-Nitroaniline

This table presents the Michaelis-Menten constants for FAAH from Dictyostelium discoideum with ApN as the substrate. While not from a mammalian source, this data provides a valuable reference for the enzymatic interaction.

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Arachidonoyl p-Nitroaniline (ApN) | Dictyostelium discoideum | 18.5 ± 2.1 | 1.2 ± 0.04 | [5] |

IC50 Values of FAAH Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table provides a comparative overview of the IC50 values for several well-characterized FAAH inhibitors. It is important to note that assay conditions, including the substrate used, can influence the apparent IC50 values.

| Inhibitor | Enzyme Source | IC50 | Assay Substrate/Method | Reference |

| PF-3845 | Human Recombinant FAAH | 7.2 nM | Fluorometric | [3] |

| URB597 | Human Recombinant FAAH | 4.6 nM | Fluorometric | [3] |

| PF-3845 | Colo-205 cells | 52.55 µM | MTT assay (cell viability) | [2] |

| JZL184 | Colo-205 cells | 900.89 µM | MTT assay (cell viability) | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of enzyme sources and the execution of FAAH activity and inhibition assays using ApN.

Preparation of Rat Brain Microsomes for FAAH Activity Assay

A common source of mammalian FAAH for in vitro assays is the microsomal fraction of brain tissue.

Materials:

-

Rat brains

-

Homogenization buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

-

Centrifuge and ultracentrifuge

-

Dounce homogenizer

Procedure:

-

Euthanize rats according to approved institutional protocols and dissect the brains.

-

Homogenize the brain tissue in ice-cold homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[6]

-

Discard the supernatant and resuspend the microsomal pellet in an appropriate assay buffer.

-

Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).

-

Store the microsomal aliquots at -80°C until use.

Colorimetric FAAH Activity/Inhibition Assay in a 96-Well Plate Format

This protocol describes a typical colorimetric assay to measure FAAH activity and screen for inhibitors using ApN.

Materials:

-

FAAH enzyme source (e.g., rat brain microsomes or recombinant FAAH)

-

Arachidonoyl p-Nitroaniline (ApN) stock solution (e.g., 10 mM in DMSO)

-

FAAH assay buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[7]

-

Test compounds (potential inhibitors) dissolved in DMSO

-

96-well microplate

-

Microplate spectrophotometer capable of reading absorbance at 405-410 nm

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds in FAAH assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

Prepare a working solution of ApN in FAAH assay buffer. The final concentration in the assay should be optimized but is often in the range of 10-100 µM.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Blank wells: Assay buffer only.

-

Control wells (100% activity): FAAH enzyme and vehicle (DMSO).

-

Test wells: FAAH enzyme and test compound dilutions.

-

-

The total volume in each well should be consistent (e.g., 180 µL).

-

-

Pre-incubation:

-

Add the FAAH enzyme solution to the control and test wells.

-

Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow the inhibitors to interact with the enzyme.[7]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the ApN working solution to all wells (e.g., 20 µL).

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405-410 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes) in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vo) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Subtract the rate of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Control Well))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Endocannabinoid Signaling Pathway

The following diagram illustrates the key components and interactions within the endocannabinoid signaling pathway, with a focus on the synthesis and degradation of anandamide.

Caption: Endocannabinoid signaling at the synapse.

Experimental Workflow for a Colorimetric FAAH Inhibition Assay

This diagram outlines the sequential steps involved in performing a high-throughput screening assay to identify FAAH inhibitors using Arachidonoyl p-Nitroaniline.

Caption: Workflow of a colorimetric FAAH inhibition assay.

Conclusion

Arachidonoyl p-Nitroaniline serves as an indispensable tool for researchers in the field of endocannabinoid signaling. Its utility as a chromogenic substrate for FAAH enables robust and high-throughput screening of potential inhibitors, which is a critical step in the development of novel therapeutics for a range of debilitating conditions. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize ApN in their studies and contribute to the advancement of endocannabinoid-based drug discovery. The accompanying diagrams offer a clear visual framework for understanding the underlying biological pathways and experimental procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. benchchem.com [benchchem.com]

- 4. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of brain microsomes with cytochrome P450 activity using calcium aggregation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Biochemical Properties of Arachidonoyl p-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl p-Nitroaniline (ApNA) is a crucial chromogenic substrate for the continuous spectrophotometric assay of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant therapeutic interest. This guide provides a comprehensive overview of the biochemical properties of ApNA, its mechanism of action as a FAAH substrate, and its application in enzyme kinetics and inhibitor screening. Detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways and experimental workflows are presented to facilitate its effective use in research and drug development.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a central role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA).[1][2] By terminating the signaling of anandamide, FAAH modulates a wide array of physiological processes, including pain, inflammation, anxiety, and neuroprotection.[3] Consequently, FAAH has emerged as a compelling therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents.[4]

The study of FAAH activity and the screening for its inhibitors necessitate robust and reliable assay methodologies. Arachidonoyl p-Nitroaniline (ApNA) serves as a valuable tool in this context.[5] It is a synthetic molecule that mimics the structure of endogenous FAAH substrates and, upon enzymatic hydrolysis, releases a colored product, p-nitroaniline. This property allows for a simple and continuous colorimetric assay to monitor FAAH activity, making it suitable for high-throughput screening (HTS) of potential FAAH inhibitors.[5]

This technical guide delves into the core biochemical properties of ApNA, providing researchers and drug development professionals with the necessary information to effectively utilize this substrate in their studies.

Physicochemical Properties of Arachidonoyl p-Nitroaniline

Arachidonoyl p-Nitroaniline is a fatty acid amide composed of an arachidonoyl group linked to a p-nitroaniline moiety. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | ApNA, N-(4-nitrophenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide | [6] |

| CAS Number | 119520-58-0 | [6] |

| Molecular Formula | C₂₆H₃₆N₂O₃ | [6] |

| Molecular Weight | 424.6 g/mol | [6] |

| Appearance | Yellow solid | N/A |

| Purity | ≥98% | [6] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, DMSO:PBS (pH 7.2) (1:4): 1 mg/ml | [6] |

| Storage | Store at -20°C | [7] |

| Stability | ≥ 2 years at -20°C | N/A |

Mechanism of Action as a FAAH Substrate

Arachidonoyl p-Nitroaniline is a chromogenic substrate for FAAH. The enzymatic reaction involves the hydrolysis of the amide bond linking the arachidonoyl group to the p-nitroaniline molecule. This reaction is catalyzed by the serine hydrolase activity of FAAH.[5]

The hydrolysis of ApNA by FAAH yields two products: arachidonic acid and p-nitroaniline.[5] The p-nitroaniline product is a yellow-colored dye with a maximum absorbance at approximately 382-405 nm.[6][8] The rate of p-nitroaniline formation is directly proportional to the FAAH activity, allowing for a continuous spectrophotometric measurement of the enzyme's catalytic rate.[5] The molar extinction coefficient (ε) of p-nitroaniline is approximately 13,500 M⁻¹cm⁻¹ at 382 nm.[6]

A meta-isomer, Arachidonoyl m-Nitroaniline (AmNA), is also available and functions as a FAAH substrate, releasing m-nitroaniline which has a maximum absorbance at 410 nm.[9]

Enzyme Kinetics

The interaction between FAAH and Arachidonoyl p-Nitroaniline can be characterized by standard Michaelis-Menten kinetics. The key kinetic parameters are the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Table of FAAH Kinetic Parameters with Arachidonoyl p-Nitroaniline

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Recombinant His-FAAH from Dictyostelium discoideum | 18.5 ± 2.1 | 1.2 ± 0.04 | 0.09 | 4865 | [10] |

For comparison, kinetic parameters for other FAAH substrates with mammalian FAAH are provided below.

Table of Kinetic Parameters for Other FAAH Substrates

| Substrate | Enzyme Source | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |

| Oleamide | Rat Liver FAAH | 104 | 5.7 | [11] |

| Anandamide (AEA) | Rat Brain FAAH | ~2.0 | 800 (pmol/min/mg) | [12] |

FAAH Inhibitors and Screening using ApNA

The ApNA-based assay is a valuable tool for screening and characterizing FAAH inhibitors. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce FAAH activity by 50%. The inhibition constant (Kᵢ) provides a more absolute measure of inhibitor potency.

Note: As with kinetic parameters, specific IC₅₀ and Kᵢ values for FAAH inhibitors determined using the ApNA colorimetric assay are not extensively reported in the literature. Many studies utilize fluorometric assays with substrates like arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). The values presented below are from various assay types and should be considered as reference points. It is crucial to determine these values under the specific conditions of the ApNA assay.

Table of FAAH Inhibitor Potencies

| Inhibitor | Enzyme Source | IC₅₀ (nM) | Kᵢ (µM) | Assay Type | Reference |

| URB597 | Rat Brain | 4.6 | 2.0 | Radiometric/Fluorometric | [13] |

| PF-3845 | Human FAAH | 52,550 (in Colo-205 cells) | 0.23 | Cell-based/Enzyme-coupled | [2][13] |

| MAFP | Rat Brain | N/A | N/A | N/A |

Experimental Protocols

Materials and Reagents

-

Recombinant human or rat FAAH

-

Arachidonoyl p-Nitroaniline (ApNA)

-

Assay Buffer: A common buffer is 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[4] Other buffers such as 50 mM HEPES, pH 7.4, with 0.1% BSA can also be used.

-

DMSO (for dissolving ApNA and inhibitors)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

Preparation of Solutions

-

ApNA Stock Solution: Prepare a stock solution of ApNA in DMSO (e.g., 10-20 mM). Store at -20°C.

-

FAAH Enzyme Solution: Dilute the FAAH enzyme to the desired concentration in cold assay buffer just before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Solutions (for screening): Prepare stock solutions of test compounds in DMSO. Create a dilution series to determine IC₅₀ values.

FAAH Activity Assay Protocol

-

Prepare the reaction mixture: In a 96-well microplate, add the following components in order:

-

Assay Buffer

-

Vehicle (DMSO) or inhibitor solution at various concentrations.

-

FAAH enzyme solution.

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add the ApNA substrate solution to each well to start the reaction. The final concentration of ApNA should ideally be around its Kₘ value. If Kₘ is unknown, a concentration of 10-20 µM can be a starting point. The final DMSO concentration in the assay should be kept low (e.g., <1-2%) to avoid enzyme inhibition.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 405 nm over time (e.g., every minute for 15-30 minutes).

Data Analysis

-

Calculate the rate of reaction (V): Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate is the change in absorbance per unit time (ΔAbs/min).

-

Convert absorbance to product concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of p-nitroaniline formation.

-

Rate (M/min) = (ΔAbs/min) / (ε * l)

-

ε (p-nitroaniline) ≈ 13,500 M⁻¹cm⁻¹

-

l = path length of the sample in the microplate well (cm). This needs to be determined for the specific plate and volume used.

-

-

-

Calculate Enzyme Activity: Express the enzyme activity in units such as nmol of product formed per minute per mg of protein (nmol/min/mg).

-

Determine IC₅₀ values: For inhibitor screening, plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

% Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

-

Signaling Pathways and Experimental Workflows

Endocannabinoid Signaling Pathway

FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (AEA). AEA is an endogenous ligand for cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors involved in a multitude of physiological processes. By hydrolyzing AEA, FAAH terminates its signaling. Inhibition of FAAH leads to an accumulation of AEA, thereby enhancing endocannabinoid signaling.

Experimental Workflow for FAAH Inhibitor Screening

The following diagram illustrates a typical workflow for high-throughput screening of FAAH inhibitors using Arachidonoyl p-Nitroaniline.

Conclusion

Arachidonoyl p-Nitroaniline is a valuable and convenient substrate for the colorimetric assay of Fatty Acid Amide Hydrolase activity. Its use facilitates the study of FAAH kinetics and the high-throughput screening of potential inhibitors. While specific kinetic data for mammalian FAAH with ApNA is not extensively documented, this guide provides the foundational knowledge and detailed protocols necessary for researchers to empirically determine these parameters and effectively utilize ApNA in their research. The continued use of ApNA in FAAH-related research will undoubtedly contribute to the development of novel therapeutics targeting the endocannabinoid system.

References

- 1. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. biocompare.com [biocompare.com]

- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

The Interaction of Arachidonoyl p-Nitroaniline with Fatty Acid Amide Hydrolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of endogenous fatty acid amides, a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382). By terminating the signaling of these molecules, FAAH plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, and neurotransmission. Consequently, FAAH has emerged as a significant therapeutic target for the development of novel analgesics, anti-inflammatory agents, and anxiolytics.

The study of FAAH activity and the screening for its inhibitors necessitate robust and reliable assay methodologies. Arachidonoyl p-Nitroaniline (ApN) has been established as a valuable chromogenic substrate for the continuous colorimetric assay of FAAH activity. The enzymatic hydrolysis of the amide bond in ApN by FAAH releases p-nitroaniline, a yellow-colored product that can be readily quantified by spectrophotometry. This technical guide provides an in-depth overview of the interaction between ApN and FAAH, including quantitative kinetic data, detailed experimental protocols for FAAH activity and inhibition assays, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of ApN and FAAH Interaction

The interaction between Arachidonoyl p-Nitroaniline and Fatty Acid Amide Hydrolase can be characterized by its kinetic parameters, which provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency. Additionally, the potency of various inhibitors against FAAH can be determined using ApN as the substrate.

Michaelis-Menten Kinetics of FAAH with Arachidonoyl p-Nitroaniline

The following table summarizes the Michaelis-Menten constants for the hydrolysis of Arachidonoyl p-Nitroaniline by recombinant FAAH from Dictyostelium discoideum.

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| Recombinant Dictyostelium discoideum FAAH | Arachidonoyl p-Nitroaniline (ApN) | 74 | 127 |

| [1] |

Inhibition of FAAH Activity using Arachidonoyl p-Nitroaniline as a Substrate

The inhibitory potency of various compounds against FAAH can be quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table presents inhibition data for known FAAH inhibitors where ApN was utilized as the substrate.

| Inhibitor | Enzyme Source | Inhibition Type | Ki |

| Methyl arachidonyl fluorophosphonate (MAFP) | Recombinant Dictyostelium discoideum FAAH | Competitive | 1.1 µM |

| CAY10435 | Recombinant Dictyostelium discoideum FAAH | Competitive | 1.9 µM |

| URB597 | Recombinant Dictyostelium discoideum FAAH | Non-competitive | 1.2 µM |

| Palmitoyl-L-carnitine | Recombinant Dictyostelium discoideum FAAH | Non-competitive | 12.1 µM |

| [1] |

Experimental Protocols

Colorimetric FAAH Activity Assay using Arachidonoyl p-Nitroaniline

This protocol details the procedure for measuring the enzymatic activity of FAAH using ApN as a chromogenic substrate. The rate of p-nitroaniline production is monitored spectrophotometrically.[1]

Materials:

-

FAAH enzyme preparation (e.g., purified recombinant FAAH, microsomal fractions, or cell lysates)

-

Arachidonoyl p-Nitroaniline (ApN) stock solution (in DMSO)

-

Assay Buffer: 20 mM Tris-HCl, pH 9.0, containing 50 mM NaCl and 0.5% Triton X-100

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 380 nm

-

Incubator set to 37°C

Procedure:

-

Prepare Reagents:

-

Dilute the FAAH enzyme preparation to the desired concentration in the Assay Buffer.

-

Prepare a series of ApN dilutions in DMSO to achieve final assay concentrations ranging from 0 to 300 µM.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add 100 µL of Assay Buffer.

-

Add the desired volume of the diluted FAAH enzyme solution to each well, except for the blank (no enzyme) controls.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add a small volume (e.g., 1-2 µL) of the ApN stock solution to each well to initiate the enzymatic reaction. The final concentration of DMSO should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

-

Data Acquisition:

-

Immediately place the microplate in a pre-warmed (37°C) microplate reader.

-

Measure the absorbance at 380 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

-

-

Data Analysis:

-

For each ApN concentration, plot the absorbance at 380 nm against time.

-

Determine the initial reaction velocity (V0) from the linear portion of the curve. The rate of p-nitroaniline production can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 13,500 M-1cm-1 at 382 nm, though the specific wavelength and extinction coefficient should be confirmed for the instrument and buffer used).

-

Plot the initial velocities against the corresponding ApN concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

FAAH Inhibition Assay using Arachidonoyl p-Nitroaniline

This protocol outlines the procedure for determining the inhibitory potency (IC50 or Ki) of a compound against FAAH using ApN as the substrate.[1]

Materials:

-

All materials listed for the FAAH Activity Assay.

-

Inhibitor compound stock solution (in DMSO or other suitable solvent).

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of the inhibitor compound in the Assay Buffer.

-

Prepare the FAAH enzyme and ApN substrate solutions as described in the activity assay protocol. The concentration of ApN should ideally be at or near its Km value for determining IC50.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add the diluted inhibitor solutions. Include a vehicle control (solvent only) for determining 100% enzyme activity.

-

Add the diluted FAAH enzyme solution to each well.

-

Pre-incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

-

-

Initiate and Monitor Reaction:

-

Initiate the reaction by adding the ApN substrate solution to each well.

-

Immediately monitor the increase in absorbance at 380 nm over time, as described in the activity assay protocol.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

For determination of the inhibition constant (Ki) and the mode of inhibition, the assay should be performed at multiple substrate and inhibitor concentrations, and the data analyzed using appropriate kinetic models (e.g., Lineweaver-Burk plots, non-linear regression).[1]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the FAAH-ApN interaction.

Caption: FAAH-mediated degradation of anandamide terminates retrograde signaling.

Caption: Workflow for the colorimetric FAAH activity assay using ApN.

Caption: Workflow for determining FAAH inhibition using the ApN assay.

References

ApNA Substrate for Colorimetric FAAH Measurement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme that plays a crucial role in the regulation of the endocannabinoid system. It is primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and other related bioactive fatty acid amides.[1][2] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, influencing a wide range of physiological processes including pain, inflammation, and neurotransmission. Consequently, FAAH has emerged as a significant therapeutic target for the development of novel analgesics, anti-inflammatory agents, and anxiolytics.

The measurement of FAAH activity is fundamental to the discovery and characterization of its inhibitors. A variety of assay formats have been developed, including radiometric, fluorometric, and colorimetric methods. This guide focuses on the use of N-arachidonoyl-p-nitroaniline (ApNA) as a chromogenic substrate for the simple and efficient colorimetric determination of FAAH activity.

Principle of the ApNA-Based Colorimetric Assay

The colorimetric assay for FAAH activity using ApNA is based on a straightforward enzymatic reaction. FAAH catalyzes the hydrolysis of the amide bond in ApNA, releasing two products: arachidonic acid and p-nitroaniline. While ApNA itself is a colorless substrate, the product p-nitroaniline is a yellow-colored compound that strongly absorbs light in the visible spectrum.[3]

The rate of the enzymatic reaction is directly proportional to the rate of p-nitroaniline formation. This can be continuously monitored by measuring the increase in absorbance at a specific wavelength, typically between 382 nm and 410 nm.[3][4] The concentration of the released p-nitroaniline can then be calculated using the Beer-Lambert law, allowing for the quantification of FAAH activity. This method offers a convenient and cost-effective alternative to other assay formats, making it well-suited for high-throughput screening of FAAH inhibitors and for routine enzyme characterization.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological role of FAAH and the general workflow of the colorimetric assay.

Quantitative Data

The following tables summarize key quantitative data for the FAAH-ApNA assay.

| Parameter | Value | Source |

| Molar Extinction Coefficient (ε) of p-Nitroaniline | ||

| at 382 nm | 13,500 M⁻¹cm⁻¹ | [3] |

| at 410 nm | ~8,800 M⁻¹cm⁻¹ | [4] |

| Solubility of ApNA | ||

| DMF | 50 mg/mL | [3] |

| DMSO | 50 mg/mL | [3] |

| Ethanol | 50 mg/mL | [3] |